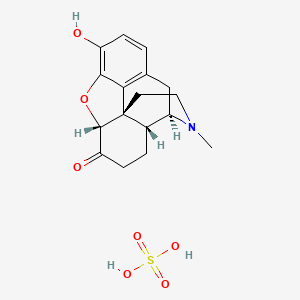

Hydromorphone sulfate

Description

Properties

CAS No. |

25333-57-7 |

|---|---|

Molecular Formula |

C17H21NO7S |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;sulfuric acid |

InChI |

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2,4,10-11,16,19H,3,5-8H2,1H3;(H2,1,2,3,4)/t10-,11+,16-,17-;/m0./s1 |

InChI Key |

JBBINZRUTLUBFR-NRGUFEMZSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.OS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.OS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification of Hydromorphone

Established Synthetic Pathways for Hydromorphone Production

The production of hydromorphone has historically relied on semi-synthetic routes originating from naturally occurring opium alkaloids, primarily morphine and thebaine.

One of the most traditional methods involves a two-step process starting from morphine . The first step is the catalytic hydrogenation of morphine to produce dihydromorphine . wikipedia.orgnih.gov This is typically achieved using a palladium catalyst. nih.gov The subsequent step involves the oxidation of the secondary alcohol at the C-6 position of dihydromorphine to a ketone, yielding hydromorphone. wikipedia.orgmdpi.com A common method for this oxidation is the Oppenauer oxidation, which utilizes reagents like benzophenone (B1666685) in the presence of a base such as potassium tert-butoxide or aluminum tert-butoxide. wikipedia.orgresearchgate.net

Another established pathway is the direct catalytic rearrangement of morphine to hydromorphone. This can be accomplished by heating an acidic aqueous solution of morphine in the presence of a platinum or palladium catalyst. wikipedia.orgsmolecule.com More recent advancements have demonstrated the use of water-soluble rhodium complexes for this redox isomerization, offering high efficiency and simpler product isolation. diva-portal.org

A significant alternative route utilizes oripavine , a minor alkaloid from the opium poppy. This pathway involves the selective reduction of the 8,14-double bond of oripavine to form 8,14-dihydrooripavine, which is then readily converted to hydromorphone. smolecule.com

The following table summarizes the key established synthetic pathways:

| Starting Material | Key Intermediates/Reagents | Final Product | Reference(s) |

| Morphine | Dihydromorphine, Palladium catalyst, Oppenauer oxidation (e.g., benzophenone, potassium tert-butoxide) | Hydromorphone | wikipedia.orgnih.govmdpi.comresearchgate.net |

| Morphine | Platinum or Palladium catalyst, Acidic conditions | Hydromorphone | wikipedia.orgsmolecule.com |

| Oripavine | 8,14-Dihydrooripavine | Hydromorphone | smolecule.com |

Mechanistic Analysis of Hydromorphone Derivation from Morphine

The conversion of morphine to hydromorphone involves specific and crucial structural transformations that significantly alter its properties. These modifications are centered on the C-6 position and the saturation of a double bond within the phenanthrene (B1679779) core.

Structural Transformation at the Carbon-6 Position

A key structural difference between morphine and hydromorphone is the functional group at the C-6 position. In morphine, this position features a secondary hydroxyl group. nih.gov The synthesis of hydromorphone requires the oxidation of this alcohol to a ketone. The Oppenauer oxidation is a classic method to achieve this. The mechanism involves the transfer of a hydride from the C-6 hydroxyl group of dihydromorphine to an excess of a ketone (like benzophenone or acetone) in the presence of a metal alkoxide base. This stereospecific oxidation is influenced by the stereochemistry of the hydroxyl group. researchgate.netresearchgate.net

Modification of Unsaturated Bonds in the Phenanthrene Core

Morphine possesses a double bond between carbons 7 and 8 of its phenanthrene core. nih.gov In the synthesis of hydromorphone, this double bond is saturated to a single bond, forming dihydromorphine as an intermediate. wikipedia.org This is typically achieved through catalytic hydrogenation, where morphine is treated with hydrogen gas in the presence of a metal catalyst like palladium or platinum. mdpi.comepo.org This reduction of the allylic alcohol moiety is a critical step that precedes the oxidation at C-6 in the two-step synthesis from morphine. diva-portal.org

Exploration of Novel Synthetic Routes and Methodologies

In recent years, research has focused on developing more efficient and environmentally benign methods for hydromorphone synthesis, moving beyond traditional chemical routes.

Chemoenzymatic synthesis has emerged as a promising approach. One such strategy involves an oxidative dearomatization/intramolecular [4+2] cycloaddition sequence. researchgate.netnih.gov A short, twelve-step total synthesis of ent-hydromorphone has been achieved starting from β-bromoethylbenzene. epa.govresearchgate.net This method utilizes key enzymatic transformations, such as the dihydroxylation of an arene to a cis-dihydrodiol, coupled with chemical reactions like a Mitsunobu coupling and an intramolecular Diels-Alder cycloaddition to construct the morphinan (B1239233) core. epa.govacs.org

Biocatalytic methods offer another innovative avenue. Engineered strains of Escherichia coli have been developed to perform the biotransformation of morphine to hydromorphone. nih.gov These systems utilize enzymes such as morphine dehydrogenase and morphinone (B1233378) reductase from Pseudomonas putida M10. nih.govoup.com The process can be designed as a closed-loop system where coenzyme regeneration is achieved, leading to high yields of hydromorphone. nih.govuniovi.es The biological synthesis can proceed via morphinone as an intermediate, which is then reduced to hydromorphone by morphinone reductase. asm.org

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of hydromorphone analogs is a key strategy for investigating structure-activity relationships (SAR) and developing new opioid ligands with potentially improved pharmacological profiles.

Modifications at the N-17 position have been extensively studied. The replacement of the N-methyl group with larger substituents, such as a phenethyl group, has been shown to significantly increase analgesic activity in many opioid analgesics. ubc.ca The synthesis of (-)-N-phenethylnorhydromorphone analogs and their subsequent pharmacological evaluation have provided insights into the "message-address" concept of opioid receptor interaction. nih.govmdpi.com For instance, N-p-chloro-phenethylnorhydromorphone has been identified as a potent partial agonist at the mu-opioid receptor (MOR) and a full agonist at the delta-opioid receptor (DOR). nih.govresearchgate.net

The C-6 position is another critical site for modification. The 6-keto group is not an absolute requirement for high affinity to the MOR. acs.org For example, 6-desoxo-N-methylmorphinans have been synthesized and shown to retain potent mu-opioid receptor agonist activity. acs.orgmdpi.com

Introduction of a 14-hydroxyl group is a common modification in the morphinan series, leading to compounds like oxymorphone. The synthesis of 14-hydroxyopiates often starts from thebaine, which is oxidized to 14-hydroxycodeinone and then further transformed. rsc.org The 14-hydroxyl group can contribute to delta agonist activity. nih.gov Furthermore, the synthesis of 14-alkoxymorphinan derivatives has been explored to create compounds with high opioid agonist potencies. akjournals.comnih.gov

The following table presents examples of hydromorphone analogs and the impact of their structural modifications:

Molecular and Cellular Pharmacology of Hydromorphone Sulfate

Opioid Receptor Interaction Dynamics

Hydromorphone's primary mechanism of action involves binding to and activating various opioid receptors, which are members of the G-protein coupled receptor (GPCR) family. patsnap.comnih.gov Its analgesic properties are predominantly attributed to its effects on the mu-opioid receptor. nih.gov

Mu-Opioid Receptor Agonism: Molecular Mechanisms

Hydromorphone functions as a potent agonist at the mu-opioid receptor (MOR). nih.govpainphysicianjournal.com The binding of hydromorphone to the MOR initiates a conformational change in the receptor, which in turn activates associated intracellular G-proteins. patsnap.comnih.gov This activation leads to a cascade of events, including the inhibition of the enzyme adenylate cyclase, which results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com

Furthermore, hydromorphone's agonism at the MOR leads to the modulation of ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. patsnap.comyoutube.com This hyperpolarization makes the neuron less likely to fire an action potential. Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx at presynaptic nerve terminals. patsnap.comnih.gov This reduction in intracellular calcium concentration curtails the release of excitatory neurotransmitters, such as substance P and glutamate, thereby dampening the transmission of pain signals. patsnap.com Some research suggests that hydromorphone may act as a G protein-biased agonist, preferentially activating the G protein-mediated signaling pathway over the β-arrestin-mediated pathway. researchgate.netumin.jp

Kappa-Opioid Receptor Agonism: Receptor Occupancy and Functional Studies

Hydromorphone is an agonist at the kappa-opioid receptor (KOR). drugbank.com However, similar to its interaction with the DOR, its binding affinity for the KOR is lower than for the MOR. nih.govplos.org Functional studies measuring the inhibition of forskolin-stimulated cAMP production have assessed the intrinsic activity of various opioids at the KOR. In these assays, hydromorphone demonstrated an intrinsic activity comparable to that of morphine. nih.gov While activation of KORs can contribute to analgesia, particularly at the spinal level, the lower affinity of hydromorphone for this receptor suggests that its KOR-mediated effects are less prominent than its MOR-mediated actions. nih.govuconn.edu

Receptor Binding Kinetics and Subtype Selectivity Profiles

Receptor binding assays have been utilized to quantify the affinity of hydromorphone for the different opioid receptor subtypes. These studies consistently demonstrate that hydromorphone is a mu-selective opioid ligand, exhibiting the highest affinity for the mu-opioid receptor. researchgate.net The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower Ki values indicating stronger binding. Hydromorphone displays a high affinity for the human MOR, with Ki values reported to be less than 1 nM. nih.govovid.com Its affinity for kappa and delta receptors is significantly lower. nih.govplos.org

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

|---|---|---|

| Mu-Opioid Receptor (MOR) | 0.6 | nih.gov |

| Mu-Opioid Receptor (MOR) | 4.2 | nih.gov |

| Delta-Opioid Receptor (DOR) | 150 | nih.gov |

| Kappa-Opioid Receptor (KOR) | 110 | nih.gov |

Post-Receptor Intracellular Signaling Pathways

G-Protein Coupled Receptor Signal Transduction Mechanisms

The binding of hydromorphone to opioid receptors, which are classic seven-transmembrane G-protein-coupled receptors (GPCRs), initiates a well-defined signal transduction pathway. nih.govmdpi.com Upon agonist binding, the receptor undergoes a conformational change that promotes its interaction with a heterotrimeric G-protein (composed of α, β, and γ subunits) on the intracellular side of the membrane. nih.gov

This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. mdpi.com The binding of GTP triggers the dissociation of the Gα-GTP complex from the Gβγ dimer. nih.gov Both of these components are then free to interact with and modulate the activity of various downstream effector proteins. nih.gov

Modulation of Ion Channels: Voltage-Operated Calcium Channels (N-type)

Hydromorphone sulfate (B86663), a potent semi-synthetic opioid agonist, exerts its analgesic effects primarily through its interaction with mu-opioid receptors (MORs), which are part of the G-protein coupled receptor (GPCR) superfamily. drugbank.comnih.gov The activation of these receptors by hydromorphone initiates a signaling cascade that leads to the modulation of various ion channels, critically including N-type voltage-operated calcium channels (Caᵥ2.2). frontiersin.org These channels are predominantly located in the presynaptic nerve terminals within the dorsal horn of the spinal cord (laminae I and II) and are pivotal in the release of nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). frontiersin.org

The binding of hydromorphone to MORs triggers the activation of associated inhibitory G-proteins (Gαi/o). nih.govnih.gov This activation leads to the dissociation of the G-protein into its Gα-GTP and Gβγ subunits. nih.gov The Gβγ subunit complex directly interacts with N-type calcium channels, leading to their inhibition. nih.gov This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential. Since calcium influx is an essential trigger for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, this reduction in calcium current effectively suppresses the release of excitatory neurotransmitters into the synaptic cleft. drugbank.com By dampening the transmission of pain signals from primary afferent fibers to second-order neurons in the spinal cord, hydromorphone produces a potent analgesic effect. frontiersin.org N-type channels are recognized as key targets for inhibition by opioid receptor pathways in the modulation of pain signaling. frontiersin.org

| Mechanism Step | Description | Cellular Consequence |

|---|---|---|

| Receptor Binding | Hydromorphone sulfate binds to and activates presynaptic mu-opioid receptors (MORs). | Conformational change in the MOR. |

| G-Protein Activation | The activated MOR facilitates the exchange of GDP for GTP on the associated Gαi/o subunit. | Dissociation of the G-protein into Gα-GTP and Gβγ subunits. nih.gov |

| Channel Modulation | The Gβγ subunit complex directly binds to and inhibits N-type voltage-operated calcium channels. nih.gov | Reduced Ca2+ influx into the presynaptic terminal during depolarization. |

| Neurotransmitter Release | The decreased intracellular calcium concentration inhibits the release of nociceptive neurotransmitters (e.g., glutamate, substance P). frontiersin.org | Suppression of pain signal transmission at the spinal level. |

Downstream Signaling Cascades and Effector Modulation

The interaction of hydromorphone sulfate with the mu-opioid receptor initiates a cascade of intracellular events mediated by heterotrimeric G-proteins, specifically those of the Gαi/o class. nih.gov As a classic GPCR-mediated process, agonist binding promotes a conformational change in the receptor, which in turn acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G-protein. nih.gov This prompts the release of guanosine diphosphate (GDP) from the Gα subunit and the binding of guanosine triphosphate (GTP), leading to the G-protein's activation and dissociation. nih.gov

The activated Gαi/o-GTP subunit and the Gβγ dimer then modulate the activity of various downstream effectors. nih.gov A primary and well-characterized effector modulated by hydromorphone's action is the enzyme adenylyl cyclase. drugbank.com The activated Gαi subunit directly inhibits adenylyl cyclase activity. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). youtube.com

| Component | State/Action | Result |

|---|---|---|

| Hydromorphone | Binds to mu-opioid receptor. | Receptor activation. |

| Gαi/o Protein | Activated (GTP-bound). nih.gov | Inhibits adenylyl cyclase. drugbank.com |

| Adenylyl Cyclase | Inhibited. drugbank.com | Decreased conversion of ATP to cAMP. youtube.com |

| cAMP | Intracellular levels decrease. | Reduced activation of Protein Kinase A (PKA). youtube.com |

| Protein Kinase A (PKA) | Activity is decreased. | Altered phosphorylation of target proteins, leading to reduced neuronal excitability. |

Cellular Mechanisms of Action Beyond Receptor Binding

Permeation Across Biological Barriers: Blood-Brain Barrier Dynamics

The ability of hydromorphone to exert its central nervous system effects is contingent upon its capacity to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. mdpi.com The permeation of drugs like hydromorphone is governed by a combination of their physicochemical properties and interactions with transport systems within the BBB endothelial cells. nih.govmdpi.com

Hydromorphone is a semi-synthetic hydrogenated ketone derivative of morphine. bio-add.org Structurally, it differs from morphine by the modification of a hydroxyl group to a carbonyl group and the absence of a double bond. bio-add.org These modifications result in hydromorphone having a higher lipophilicity compared to morphine. Generally, increased lipid solubility facilitates passive diffusion across the lipid-rich membranes of the BBB endothelial cells. mdpi.com This property contributes to hydromorphone's ability to penetrate the CNS. The passage is also influenced by factors such as molecular weight and the degree of ionization at physiological pH. Small, lipid-soluble molecules can more readily pass through the BBB via transcellular diffusion. frontiersin.org

Role of Efflux Transporters (e.g., P-glycoprotein) in Cellular Distribution

The net concentration of a drug in the brain is determined not only by its influx but also by active efflux mechanisms. tg.org.au A key player in this process is P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed on the luminal side of the BBB endothelial cells. tg.org.aunih.gov P-gp functions as a protective mechanism, actively pumping a wide range of xenobiotics, including many opioids, out of the brain and back into the systemic circulation. mdpi.comumkc.edu

The interaction of opioids with P-gp can significantly impact their CNS bioavailability and efficacy. nih.gov Morphine, for example, is a known substrate for P-gp, and this active efflux limits its brain penetration. universiteitleiden.nlnih.gov In contrast, research suggests that hydromorphone has a less significant interaction with P-glycoprotein. mdpi.com Opioids that are not major substrates for P-gp or have a minor impact on it may achieve higher and more consistent CNS concentrations. mdpi.com This distinction is clinically relevant, as the reduced influence of P-gp efflux may contribute to hydromorphone's pharmacological profile. The expression and activity of P-gp can vary between individuals, and its role is an emerging topic in understanding inter-individual differences in opioid response. tg.org.aumdpi.com

Mechanisms of Action at the Medullary Level: Cellular Insights

Beyond its role in spinal analgesia, hydromorphone exerts significant effects on vital functions through its action on opioid receptors located in the medulla oblongata, a key part of the brainstem. drugbank.comnih.gov The medulla contains critical centers that regulate respiration and the cough reflex. drugbank.com

Hydromorphone's action at the medullary level leads to a depression of the respiratory drive. nih.gov This occurs through the activation of mu-opioid receptors on neurons within the brain stem respiratory centers. drugbank.com This activation reduces the responsiveness of these centers to increases in carbon dioxide tension (hypercapnia) and to hypoxic stimuli. drugbank.com At a cellular level, this is achieved through the same fundamental mechanisms seen elsewhere: G-protein-mediated inhibition of neuronal activity, leading to hyperpolarization and a reduced likelihood of firing. This blunting of chemosensitivity results in a decreased rate and depth of breathing. Similarly, the cough-suppressant (antitussive) effect of hydromorphone is mediated by its action on opioid receptors in the cough center of the medulla, which elevates the threshold for the cough reflex. drugbank.com

Biotransformation and Metabolic Pathways of Hydromorphone

Glucuronidation Pathways of Hydromorphone

Glucuronidation represents the primary metabolic pathway for hydromorphone. drugbank.comdroracle.ai This process involves the conjugation of hydromorphone with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govdroracle.ai More than 95% of a hydromorphone dose is metabolized through this pathway. droracle.aifda.gov The main product of this reaction is hydromorphone-3-glucuronide (B1257947) (H3G). drugbank.comnih.govdroracle.ai

The enzymatic process of hydromorphone glucuronidation is primarily mediated by the UGT2B7 isoenzyme. drugbank.comnih.govnih.gov UGT2B7 is a key phase II metabolizing enzyme located in the endoplasmic reticulum of cells, particularly in the liver, and is responsible for the conjugation of a wide array of compounds, including many opioids. nih.govwikipedia.org Research has identified UGT2B7 as the most important UGT enzyme in the metabolism of opioids that undergo glucuronidation, such as hydromorphone and morphine. nih.gov Studies using human liver microsomes and recombinant UGT enzymes have confirmed the central role of UGT2B7 in converting hydromorphone to H3G. researchgate.netresearchgate.net While UGT2B7 is the principal enzyme, other isoforms like UGT1A3 have also been implicated in the glucuronidation of hydromorphone. clinpgx.org The activity of UGT2B7 can vary significantly between individuals, in part due to genetic polymorphisms, although studies on the UGT2B7*2 polymorphism have not shown a clinically significant effect on the pharmacokinetics of OROS® hydromorphone. nih.gov

Table 1: Key Enzymes in Hydromorphone Glucuronidation

| Enzyme Family | Specific Enzyme | Role in Hydromorphone Metabolism |

|---|---|---|

| UDP-Glucuronosyltransferase (UGT) | UGT2B7 | Major enzyme responsible for the formation of hydromorphone-3-glucuronide. drugbank.comnih.govnih.gov |

Hydromorphone-3-glucuronide (H3G) is the main metabolite of hydromorphone, formed through the UGT2B7-catalyzed conjugation of glucuronic acid to the 3-phenolic hydroxyl group of the parent molecule. drugbank.comresearchgate.netnih.gov This metabolite is found in significantly higher concentrations in the body than the parent hydromorphone. droracle.ai H3G has been biochemically synthesized for research purposes using rat liver microsomes and uridine-5'-diphosphoglucuronic acid (UDPGA). uq.edu.au

The characterization of synthesized H3G has confirmed its structure and purity. uq.edu.au High-performance liquid chromatography (HPLC) has demonstrated a purity of over 99.9%. uq.edu.au Structural confirmation was achieved through several methods:

Enzymatic Hydrolysis: Treatment with β-glucuronidase hydrolyzed the metabolite, yielding a product with the same HPLC retention time as the hydromorphone reference standard. uq.edu.au

Mass Spectrometry: HPLC with tandem mass spectrometry (HPLC-MS-MS) in the positive ionization mode showed a molecular mass (M+1) of 462 g/mol , which corresponds to the expected molecular weight of H3G (461 g/mol ). uq.edu.au

Proton-NMR: This technique confirmed that the glucuronide moiety is attached at the 3-phenolic position of the hydromorphone molecule. uq.edu.au

Unlike its parent compound, H3G has no analgesic effects. wikipedia.orgnih.gov Instead, it is known to have neuroexcitatory properties. wikipedia.orgresearchgate.netnih.gov

Sulfation Pathways of Hydromorphone

While glucuronidation is the dominant metabolic route, sulfation serves as an alternative, though less significant, pathway for hydromorphone biotransformation. clinpgx.orgnih.gov This phase II conjugation reaction involves the transfer of a sulfonate group to hydromorphone, a process mediated by cytosolic sulfotransferase (SULT) enzymes. nih.gov This pathway also results in a more water-soluble compound that can be readily excreted.

Systematic screening of various human SULTs has identified specific isoforms responsible for hydromorphone sulfation. The major enzyme catalyzing the sulfation of hydromorphone is SULT1A3. clinpgx.orgnih.gov SULT1A3, also known as monoamine-sulfating phenol sulfotransferase, is involved in the metabolism of various neurotransmitters and xenobiotic compounds. wikipedia.orgnih.gov

Other SULT isoforms have also been shown to have activity towards hydromorphone, albeit to a lesser degree. SULT1A1 and SULT1C4 display moderate to strong sulfating activities toward hydromorphone. nih.gov In contrast, other tested isoforms such as SULT1E1 and SULT2A1 exhibit only weak activity. nih.gov

Table 2: Cytosolic Sulfotransferases (SULTs) Involved in Hydromorphone Sulfation

| Enzyme Family | Specific Enzyme | Role in Hydromorphone Sulfation |

|---|---|---|

| Sulfotransferase (SULT) | SULT1A3 | Major enzyme responsible for hydromorphone sulfation. nih.gov |

| Sulfotransferase (SULT) | SULT1A1 | Displays moderate sulfating activity. nih.gov |

Kinetic analyses of the sulfation of hydromorphone by relevant human SULTs indicate that the process follows Michaelis-Menten kinetics. nih.gov Among the enzymes tested, SULT1A3 displays the highest catalytic efficiency and the lowest Michaelis constant (Km) for hydromorphone, reinforcing its role as the primary enzyme for this metabolic pathway. nih.gov

Table 3: Michaelis-Menten Kinetic Parameters for Hydromorphone Sulfation by Human SULTs

| Enzyme | Km (μM) |

|---|

Data sourced from a study on the sulfation of opioid drugs by human cytosolic sulfotransferases. nih.gov The study notes that based on calculated Vmax/Km values, SULT1A3 showed the highest catalytic efficiency toward hydromorphone among the human SULTs tested. nih.gov

Table 4: List of Compounds

| Compound Name |

|---|

| Hydromorphone |

| Hydromorphone sulfate (B86663) |

| Hydromorphone-3-glucuronide (H3G) |

| Hydromorphone-3-sulfate |

| Morphine |

Other Identified Metabolic Products and Pathways (e.g., Norhydromorphone (B170126) Formation)

Another identified metabolic pathway is the keto-reduction of the C6-carbonyl group of hydromorphone. This reaction leads to the formation of two stereoisomeric metabolites: α-hydromorphol (dihydromorphine) and β-hydromorphol (dihydroisomorphine). The presence of these reduced metabolites has been confirmed in urine samples following hydromorphone administration.

Sulfation represents another minor conjugation pathway for hydromorphone. The enzyme sulfotransferase 1A3 (SULT1A3) has been identified as being responsible for the formation of hydromorphone-3-sulfate clinpgx.org.

The table below summarizes the other identified metabolic products of hydromorphone and their corresponding metabolic pathways.

| Metabolic Product | Metabolic Pathway | Primary Enzymes Involved |

| Norhydromorphone | N-demethylation | CYP3A4, CYP2C9, CYP2D6 |

| α-hydromorphol (Dihydromorphine) | Keto-reduction | Not specified |

| β-hydromorphol (Dihydroisomorphine) | Keto-reduction | Not specified |

| Hydromorphone-3-sulfate | Sulfation | SULT1A3 |

Enzymatic Biotransformation Studies: Enzyme Kinetics and Specificity

The enzymatic biotransformation of hydromorphone is a critical determinant of its pharmacokinetic profile. In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in elucidating the specific enzymes involved and their kinetic properties.

The primary metabolic pathway, 3-glucuronidation, is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) nih.gov. UGT1A3 is also known to contribute to the formation of hydromorphone-3-glucuronide clinpgx.orgclinpgx.org. While specific Michaelis-Menten constants (Km and Vmax) for the glucuronidation of hydromorphone are not extensively reported in the reviewed literature, studies on the structurally similar opioid, morphine, provide some context. For morphine, UGT2B7 exhibits atypical kinetics, suggesting a complex interaction between the enzyme and the substrate nih.gov. Given that UGT2B7 is the primary enzyme for both opioids, it is plausible that the glucuronidation of hydromorphone may also follow complex kinetic patterns.

The N-demethylation of hydromorphone to norhydromorphone is mediated by the cytochrome P450 system. In vitro studies have identified CYP3A4 and CYP2C9 as the primary enzymes responsible for this conversion clinpgx.org. CYP2D6 has also been implicated in this metabolic pathway clinpgx.org. Specific kinetic parameters (Km and Vmax) for the N-demethylation of hydromorphone by these individual CYP isoforms are not well-documented in the available literature. However, studies on the N-demethylation of other opioids, such as methadone by CYP3A4, indicate that this can be a significant metabolic route nih.gov.

The specificity of these enzymatic pathways can be influenced by various factors, including genetic polymorphisms of the metabolizing enzymes and the presence of co-administered drugs that act as inhibitors or inducers. For instance, the activity of UGT2B7 can vary between individuals, potentially affecting the rate of hydromorphone glucuronidation nih.gov. Similarly, variations in CYP2D6 and CYP3A4 activity can influence the formation of norhydromorphone.

The following table provides a summary of the key enzymes involved in the biotransformation of hydromorphone.

| Metabolic Pathway | Enzyme | Kinetic Parameters (Hydromorphone) | Notes |

| 3-Glucuronidation | UGT2B7 | Not extensively reported | Primary enzyme for glucuronidation. |

| 3-Glucuronidation | UGT1A3 | Not extensively reported | Contributes to glucuronidation. |

| N-demethylation | CYP3A4 | Not extensively reported | Major CYP enzyme involved. |

| N-demethylation | CYP2C9 | Not extensively reported | Involved in norhydromorphone formation. |

| N-demethylation | CYP2D6 | Not extensively reported | Also implicated in N-demethylation. |

Metabolic Profiling and Metabolomics of Hydromorphone Biotransformation

Metabolic profiling, which involves the comprehensive analysis of metabolites in biological samples, is a powerful tool for characterizing the biotransformation of xenobiotics like hydromorphone sulfate. This approach allows for the identification and quantification of both expected and novel metabolites, providing a detailed picture of the metabolic fate of the drug.

Studies on the excretion of hydromorphone and its metabolites in human urine have provided valuable metabolic profiling data nih.govclinpgx.org. These studies typically employ analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the various metabolic products. Through such targeted analyses, the primary metabolite, hydromorphone-3-glucuronide, has been confirmed as the major excretory product. Other metabolites, including norhydromorphone and the hydromorphols, have also been detected and quantified in urine, confirming their status as minor metabolic products nih.gov.

While targeted analysis provides quantitative data on known metabolites, a more comprehensive understanding of hydromorphone's biotransformation can be achieved through untargeted metabolomics. This approach utilizes high-resolution analytical platforms such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to capture a broad snapshot of all detectable metabolites in a biological sample. Although specific untargeted metabolomics studies focused solely on hydromorphone are not widely reported in the reviewed literature, the application of these techniques to the broader field of opioid metabolism is well-established.

For instance, metabolomics has been used to identify biomarkers of CYP2D6 activity in human urine and plasma, which is relevant to the metabolism of several opioids nih.gov. Such studies demonstrate the potential of metabolomics to elucidate individual differences in drug metabolism, which can be influenced by genetic factors.

The application of a comprehensive metabolomics approach to hydromorphone biotransformation could potentially uncover novel, previously uncharacterized metabolites. Furthermore, it could provide insights into the broader biochemical changes that occur in response to hydromorphone administration, potentially identifying new biomarkers of drug exposure or effect. The combination of NMR and MS techniques is particularly powerful in this regard, as they provide complementary information on the identity and quantity of a wide range of metabolites noahrflynn.com.

The data obtained from metabolic profiling and metabolomics studies are crucial for a complete understanding of the disposition of hydromorphone in the body. This information is valuable for assessing the impact of factors such as genetics, drug-drug interactions, and disease states on the metabolism of hydromorphone.

Pharmacokinetic Principles and Modeling in Preclinical Systems

Absorption Kinetics and Mechanisms in In Vitro and Animal Models

The absorption of hydromorphone is a critical determinant of its therapeutic effect and is influenced by the formulation and route of administration.

Biphasic Absorption Profiles in Controlled Release Formulations (Preclinical)

Controlled-release formulations of hydromorphone are designed to provide prolonged analgesic effects. In preclinical studies, these formulations often exhibit a biphasic absorption profile. This is characterized by an initial rapid release of the drug, leading to a quick onset of action, followed by a slower, sustained release phase that maintains therapeutic concentrations over an extended period. ualberta.ca

For instance, a controlled-release formulation utilizing a matrix pellet system demonstrates this biphasic pattern. ualberta.ca Initially, hydromorphone on the surface of the pellets dissolves and is rapidly absorbed. Subsequently, as gastrointestinal fluid penetrates the matrix, the remaining drug diffuses out at a controlled rate. ualberta.ca This results in an initial peak concentration followed by a second, broader peak, ensuring sustained plasma levels. ualberta.ca In vitro dissolution studies are crucial for predicting this in vivo behavior. For example, ketamine- or hydromorphone-loaded polymer-core lipid-shell hybrid nanoparticles have been developed to achieve a sustained release profile over an extended period, with an initial burst release followed by a steady release. uq.edu.au

Distribution Dynamics: Volume of Distribution and Protein Binding Characteristics

Once absorbed, hydromorphone is distributed throughout the body. The extent and pattern of this distribution are described by its volume of distribution and protein binding characteristics.

The volume of distribution (Vd) of hydromorphone is relatively large, suggesting extensive tissue uptake. hpra.iempa.se Preclinical studies in various animal models have reported Vd values that are significantly larger than the total body water, indicating that the drug concentrates in tissues outside of the plasma. For example, in dogs, the apparent mean volume of distribution at steady-state has been reported to be between 4.5 and 7.2 L/kg. nih.gov In rhesus macaques, a large volume of distribution has also been noted. nih.gov This extensive distribution includes rapid uptake into highly perfused organs such as the liver, spleen, kidney, and skeletal muscle. drugbank.comnih.gov

Hydromorphone exhibits low plasma protein binding. hpra.iempa.se Reports indicate that approximately 8-19% of the administered dose is bound to plasma proteins. drugbank.com Some sources suggest this binding is even lower, at less than 10%. hpra.iempa.se This low level of protein binding means that a large fraction of the drug in the plasma is free and pharmacologically active, able to cross biological membranes and interact with opioid receptors.

Systemic Clearance and Elimination Kinetics in Preclinical Models

The body eliminates hydromorphone primarily through metabolism and subsequent excretion. The rate of this elimination is a key factor in determining the duration of action.

Systemic clearance of hydromorphone is high, often approaching or even exceeding hepatic blood flow in some animal species, suggesting the potential for extrahepatic metabolism. nih.govfrontiersin.org In dogs, the total body clearance has been reported to be approximately 30.4 mL/min/kg, which is nearly identical to hepatic blood flow in this species. frontiersin.org Other studies in dogs have reported even higher clearance values. nih.govfrontiersin.org In rhesus macaques, the median clearance was found to be 37.7 mL/kg/min. nih.gov

The elimination half-life of hydromorphone in preclinical models is generally short. In dogs, the mean elimination half-life has been reported to be between approximately 57.7 and 80 minutes. nih.gov A study involving a continuous intravenous infusion in dogs reported a longer terminal elimination half-life of 11.2 hours. frontiersin.orgfrontiersin.org In rhesus macaques, the terminal half-life after intravenous administration was a median of 142 minutes. nih.gov The primary route of elimination is through hepatic metabolism, mainly via glucuronidation to form hydromorphone-3-glucuronide (B1257947), which is then excreted in the urine. drugbank.comnih.govfda.gov

Pharmacokinetic Parameters of Hydromorphone in Different Preclinical Models

| Species | Route of Administration | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (h) |

|---|---|---|---|---|

| Dog | Intravenous | 30.4 frontiersin.orgfrontiersin.org | 4.5 frontiersin.orgfrontiersin.org | 11.2 frontiersin.orgfrontiersin.org |

| Dog | Intravenous | 68.1 - 74.7 nih.gov | 4.5 - 7.2 nih.gov | 0.96 - 1.33 nih.gov |

| Rhesus Macaque | Intravenous | 37.7 nih.gov | - | 2.37 nih.gov |

| Guinea Pig | Intravenous | 52.8 avma.org | 2.39 avma.org | - |

Preclinical Pharmacokinetic Modeling and Simulation Methodologies

Pharmacokinetic (PK) modeling and simulation are invaluable tools in preclinical drug development, allowing for the characterization and prediction of a drug's behavior in the body. For hydromorphone, various compartmental models have been employed to describe its pharmacokinetic profile in animals.

A two-compartment model has been successfully used to describe the pharmacokinetics of hydromorphone in dogs, characterized by a rapid distribution phase and a slower elimination phase. nih.govfrontiersin.orgfrontiersin.org In rhesus macaques, a three-compartment model best described the data following intravenous administration. nih.gov These models are fitted to experimental data (plasma concentration-time profiles) to estimate key pharmacokinetic parameters.

Pharmacokinetic-pharmacodynamic (PK-PD) modeling aims to link the drug's concentration to its pharmacological effect. clinicaltrials.gov Such models are being developed for hydromorphone to create a "fingerprint" that can help in optimizing dosing strategies to maximize analgesia while minimizing adverse effects. clinicaltrials.gov Simulation methodologies, based on these models, can be used to predict drug concentrations following different dosing regimens, such as continuous rate infusions, and to extrapolate findings from one species to another, although this must be done with caution. frontiersin.orgfrontiersin.org

Impact of Organ Impairment (Hepatic, Renal) on Hydromorphone Pharmacokinetics in Preclinical Models

While specific preclinical studies in animal models with induced organ impairment are not extensively detailed in the provided search results, the clinical implications observed in humans with hepatic or renal dysfunction are often informed by the fundamental metabolic and excretory pathways identified in preclinical research.

Hepatic Impairment: Since hydromorphone is extensively metabolized in the liver, hepatic impairment is expected to significantly alter its pharmacokinetics. drugbank.comfda.gov In patients with moderate hepatic impairment, exposure to hydromorphone is substantially increased. fda.govfda.gov Preclinical models showing a high hepatic extraction ratio would predict that liver dysfunction would lead to decreased clearance and increased bioavailability of orally administered hydromorphone. drugbank.comfda.gov

Renal Impairment: Renal impairment can also affect the pharmacokinetics of hydromorphone, primarily by impairing the elimination of its metabolites, such as hydromorphone-3-glucuronide. pom.go.id While hydromorphone itself is a hydrophilic compound, accumulation of its metabolites can have clinical consequences. uspharmacist.com Studies in humans with renal impairment have shown increased exposure to hydromorphone and a prolonged elimination half-life. fda.govfda.govpom.go.idfda.gov Preclinical studies that identify the kidney as a route of excretion for metabolites would support these clinical findings.

Advanced Analytical Methodologies and Characterization of Hydromorphone Sulfate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of hydromorphone sulfate (B86663), enabling its separation from related compounds, metabolites, and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the analysis of hydromorphone. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. Method development focuses on optimizing mobile phase composition, pH, flow rate, and column temperature to achieve efficient separation from potential impurities and related opioids like morphine, dihydromorphine, and morphinone (B1233378). google.com

A typical HPLC method involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comnih.govresearchgate.net The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the analyte. For instance, a mobile phase of 23 mM sodium dodecyl sulfate, 0.23 M acetic acid, and 17.7 mM sodium acetate in a water/acetonitrile/methanol ratio of 80:10:10 (v/v/v) at a pH of approximately 3.7 has been shown to effectively resolve hydromorphone from other opioids. google.com Detection is commonly performed using a UV detector, typically at a wavelength of 280 nm or 210 nm. oup.comnih.govtandfonline.com

Validation of HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov Linearity is established by analyzing samples at different concentrations, with correlation coefficients (R²) greater than 0.99 being the standard. nih.govresearchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with coefficients of variation (CV) typically required to be less than 5%. oup.com Accuracy is determined by recovery studies in spiked placebo samples. Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Table 1: Example of HPLC Method Parameters for Hydromorphone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | google.comtandfonline.com |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate or perchloric acid) | oup.comnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | google.comnih.gov |

| Detection | UV at 210 nm or 280 nm | oup.comnih.gov |

| Temperature | 30 - 35°C | google.comnih.gov |

| Linearity Range | e.g., 9-21 mg/L | nih.gov |

Gas Chromatography (GC) Applications in Hydromorphone Analysis

Gas Chromatography (GC) is another powerful tool for opioid analysis, but its application to hydromorphone requires a chemical modification step known as derivatization. oup.com Hydromorphone, with its polar hydroxyl group, is not sufficiently volatile for direct GC analysis. Derivatization converts the polar functional groups into less polar, more volatile derivatives. oup.comies.gov.pl

Common derivatization strategies include silylation, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), or acylation with reagents such as propionic anhydride. oup.comies.gov.pl For keto-opioids like hydromorphone, a two-step derivatization is often employed. First, the ketone group is converted to an oxime derivative using hydroxylamine (B1172632) or methoxyamine, followed by derivatization of the hydroxyl group. oup.comresearchgate.net This approach prevents the formation of multiple products from keto-enol tautomerism and improves chromatographic peak shape. ies.gov.plresearchgate.net

The derivatized sample is then injected into the GC, which is typically equipped with a capillary column, such as a DB-1 or ZB-5. oup.comindustry.gov.au The separation is achieved based on the different boiling points and interactions of the compounds with the stationary phase as they are carried through the column by an inert carrier gas like helium. oup.com

Hyphenated Techniques: LC-MS and GC-MS for Identification and Quantitation

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry (MS), are the gold standard for trace-level identification and quantification of hydromorphone.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity. nih.govnih.gov After separation on an HPLC column, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule [M+H]⁺) for hydromorphone is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. oup.com Monitoring specific precursor-to-product ion transitions provides excellent selectivity, minimizing interferences from the sample matrix. rti.orgnih.gov LC-MS/MS methods have been developed and validated for the quantification of hydromorphone in various biological matrices, including oral fluid and serum, with analytical measuring ranges often from 1.5 to 350 ng/mL. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, especially in forensic toxicology. nih.govoup.com Following derivatization and separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron impact (EI). oup.com EI causes extensive fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint for the compound. industry.gov.au For quantitative analysis, selected ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions characteristic of the derivatized hydromorphone, enhancing sensitivity and selectivity. researchgate.net GC-MS methods have been validated for the simultaneous analysis of multiple opiates, including hydromorphone, in blood and urine, with limits of quantitation as low as 10 ng/mL. nih.gov

Table 2: Mass Spectrometry Data for Hydromorphone

| Technique | Ionization | Precursor Ion (m/z) | Major Fragment/Product Ions (m/z) | Reference |

|---|---|---|---|---|

| GC-MS (as free base) | EI | 285 (M+) | 229, 228, 214, 200, 171, 115 | industry.gov.au |

| LC-MS/MS | ESI (+) | 286.1 | Varies with collision energy (e.g., 185, 157) | oup.com |

| GC-MS (derivatized) | EI | Varies with derivative | Varies with derivative | oup.comresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of hydromorphone sulfate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique information about the molecule's atomic connectivity and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. mdpi.comfrontiersin.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.org

In the ¹H NMR spectrum of hydromorphone, distinct signals (chemical shifts) are observed for each unique proton in the molecule. The position of the signal, its splitting pattern (multiplicity), and its integration (area under the peak) reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. industry.gov.aursc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and bonding environment. industry.gov.aursc.org For hydromorphone, the carbonyl carbon of the ketone group appears at a characteristic downfield shift (around 212 ppm). industry.gov.au Two-dimensional NMR techniques can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 3: Representative NMR Chemical Shifts (δ) for Hydromorphone

| Nucleus | Solvent | Representative Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | D₂O | 6.76-6.90 (2H, m), 5.08 (1H, s), 4.04 (1H, s), 3.26 (1H, d), 2.96 (3H, s, NMe), 1.12 (1H, t) | industry.gov.au |

| ¹³C NMR | DMSO-d₆ | 208.7 (C=O), 144.0, 139.3, 127.4, 124.5, 119.2, 117.0, 90.4, 58.3, 46.4, 46.2, 42.5, 41.4, 39.7, 34.8, 25.0, 19.6 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is obtained by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations (stretching, bending, etc.). A Raman spectrum is generated by measuring the inelastic scattering of monochromatic light.

Raman spectroscopy provides similar, but not identical, vibrational information. While the C=O stretch is also visible in the Raman spectrum, nonpolar bonds often produce stronger signals in Raman than in IR. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 4: Key Infrared Absorption Bands for Hydromorphone

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3042 | industry.gov.au |

| Carbonyl (C=O) | Stretch | 1717 | industry.gov.au |

| Aromatic C-H | Stretch | ~3000 | industry.gov.au |

| Aromatic C=C | Stretch | 1637, 1499 | industry.gov.au |

| C-O-C (Ether) | Stretch | 1273, 1020 | industry.gov.au |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of hydromorphone sulfate and for gaining insights into its electronic structure. The technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light in the UV-Vis region of the electromagnetic spectrum. The benzene (B151609) ring within the hydromorphone structure acts as a chromophore, allowing for its detection and quantification using this method. nih.gov

The UV spectrum of hydromorphone in acidic solution typically exhibits a maximum absorbance (λmax) at approximately 280 nm. tandfonline.com This characteristic absorption peak is utilized for the quantification of hydromorphone in various formulations. The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This principle allows for the development of simple, rapid, and cost-effective quantitative assays. For instance, HPLC methods often employ UV detection at 280 nm for the determination of hydromorphone hydrochloride in injection dosage forms. tandfonline.com Studies have demonstrated the linearity of the detector response to concentration, ensuring accurate and reproducible quantification. tandfonline.com

Beyond simple quantification, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. Analysis of the spectral data, including the position and intensity of absorption bands, can offer insights into the electronic structure of hydromorphone sulfate.

| Parameter | Value | Significance |

| λmax (in acidic solution) | ~280 nm tandfonline.com | Wavelength of maximum absorbance, crucial for quantitative analysis. |

| Detection Wavelength in HPLC | 280 nm tandfonline.com, 230 nm nih.gov, 210 nm nih.gov | Wavelengths used for monitoring and quantifying hydromorphone in separation techniques. |

X-ray Crystallography and Solid-State Characterization

Polymorphism and Crystal Habit Analysis of Hydromorphone Sulfate

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can in turn affect bioavailability. nih.gov While research has identified at least two polymorphic forms of the hydromorphone free base, designated as form I and form II, both belonging to the orthorhombic space group P2₁2₁2₁, specific studies on the polymorphism of hydromorphone sulfate are less prevalent in publicly available literature. nih.gov However, the study of polymorphism in the hydrochloride salt of hydromorphone has revealed multiple forms (Forms A, B, C, D, and an amorphous form), highlighting the importance of this characterization for any salt form of hydromorphone. google.com

Crystal habit, the external morphology of a crystal, is also a critical characteristic. It is influenced by the crystallization conditions and can impact bulk properties such as flowability and compressibility, which are important in pharmaceutical manufacturing.

Crystallographic Data Collection and Refinement

The process of X-ray crystallography involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The collection of high-quality diffraction data is a crucial step for a successful structure determination. nih.gov For hydromorphone, crystallographic data has been collected, revealing its molecular structure. nih.govnih.gov

The refinement process involves fitting a structural model to the experimental diffraction data. This iterative process adjusts atomic coordinates and other parameters to minimize the difference between the observed and calculated diffraction patterns, ultimately yielding a highly accurate molecular structure.

Below is a table summarizing crystallographic data for a polymorph of hydromorphone. nih.gov

| Parameter | Value |

| Space Group | P 21 21 21 nih.gov |

| Cell Length a | 8.9497 Å nih.gov |

| Cell Length b | 11.0906 Å nih.gov |

| Cell Length c | 14.2608 Å nih.gov |

| Cell Angle α | 90° nih.gov |

| Cell Angle β | 90° nih.gov |

| Cell Angle γ | 90° nih.gov |

Advanced Separation Techniques for Complex Matrices

The analysis of hydromorphone sulfate in complex matrices, such as biological fluids or pharmaceutical formulations containing multiple components, necessitates the use of advanced separation techniques. These methods are essential for isolating the analyte of interest from interfering substances, ensuring accurate and reliable quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of hydromorphone and its related compounds. tandfonline.comnih.govgoogle.comoup.comnih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. tandfonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. tandfonline.comgoogle.com The composition of the mobile phase can be optimized to achieve the desired separation. For instance, ion-pair reagents like sodium dodecyl sulfate can be added to the mobile phase to improve the retention and resolution of polar analytes like hydromorphone. google.com

Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of hydromorphone and its metabolites. pharmgkb.orgnih.gov CE offers high separation efficiency and requires only small sample volumes. When coupled with mass spectrometry (CE-MS), it provides a highly sensitive and selective method for the identification and quantification of hydromorphone and its metabolites in complex biological samples like urine. pharmgkb.orgnih.gov

The following table summarizes typical parameters for HPLC methods used in the analysis of hydromorphone.

| Technique | Column | Mobile Phase | Detection | Reference |

| HPLC | C18 Reverse Phase | Sodium lauryl sulfate, acetic acid, acetonitrile, water | UV at 280 nm | tandfonline.com |

| HPLC | Reversed Phase with ion-pair reagent | Aqueous acetic acid, sodium acetate, sodium dodecyl sulfate, methanol/acetonitrile | Not specified | google.com |

| HPLC-UV | Nucleoshell RP18plus (C18) | Phosphate buffer and acetonitrile (gradient elution) | UV at 210 nm | nih.gov |

| HPLC-MS/MS | Thermo Scientific AccuCore PFP | Water with 0.1% formic acid and methanol with 0.1% formic acid (gradient) | Tandem Mass Spectrometry | nih.gov |

Impurity Profiling, Detection, and Structural Characterization

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of the drug product. Impurities in hydromorphone preparations can arise from the manufacturing process or from degradation of the drug substance over time. google.com

Common impurities that may be present in hydromorphone preparations include morphinone, morphine, and dihydromorphine. google.com HPLC methods have been developed to separate and quantify these impurities. google.com These methods must be able to resolve the impurities from the main hydromorphone peak and from each other, often with a detection limit of less than 0.05%. google.com

The structural characterization of impurities is essential for understanding their potential toxicological effects. Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC or CE, is a powerful tool for the structural elucidation of unknown impurities. pharmgkb.orgnih.gov Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in identifying the structure of the impurity. pharmgkb.orgnih.gov

Bioanalytical Method Development and Validation for Preclinical Sample Analysis

The quantitative determination of hydromorphone sulfate in biological matrices from preclinical studies is fundamental to understanding its pharmacokinetic profile. The development and validation of robust bioanalytical methods are critical for generating reliable data to support drug discovery and development. nih.govglobalresearchonline.net These methods must be sensitive, specific, and reproducible to accurately measure concentrations of the parent drug and its metabolites in complex biological fluids such as plasma and serum. nih.gov Preclinical animal models, including rats, dogs, and non-human primates, are essential in these evaluations. nih.govfda.govfrontiersin.orgnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of hydromorphone in preclinical samples due to its high sensitivity, selectivity, and speed. nih.govfrontiersin.orgresearchgate.net These methods are rigorously validated according to industry guidelines to ensure their performance characteristics meet stringent acceptance criteria. nih.govcuni.cz

Method Development

The development of a successful bioanalytical assay for hydromorphone involves several key steps, starting with sample preparation. The primary goal of sample preparation is to extract hydromorphone and its internal standard from the biological matrix, removing proteins and other interfering substances that could suppress the instrument's signal. nih.gov Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. nih.govnih.govtennessee.edu For hydromorphone analysis, mixed-mode or reversed-phase cartridges, such as Oasis HLB or C2 cartridges, have been effectively used to extract the analyte from plasma with high recovery rates. nih.govnih.govtennessee.eduscite.ai

Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous sample and an immiscible organic solvent. nih.gov It has been successfully employed for hydromorphone extraction from plasma. nih.govnih.gov

Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile is used to precipitate proteins from the plasma or serum sample. nih.govnih.gov

Following extraction, chromatographic separation is optimized. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically used. nih.govtennessee.edunih.gov The choice of column, such as a C18 or Atlantis T3, and mobile phase composition are critical for achieving good peak shape and separating hydromorphone from its metabolites and endogenous matrix components. nih.govtennessee.edunih.govnih.gov A significant challenge is the separation of hydromorphone from its glucuronide metabolites, as in-source fragmentation of these metabolites can lead to falsely elevated hydromorphone concentrations. nih.gov

For detection, a triple-quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is commonly employed. nih.govnih.govnih.gov The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov A stable isotope-labeled internal standard, such as hydromorphone-d3, is crucial for accurate quantification, as it co-elutes with the analyte and compensates for variations in extraction efficiency and matrix effects. nih.govnih.gov

Method Validation

A bioanalytical method must be fully validated to demonstrate its suitability for its intended purpose. nih.govcuni.cz Validation is performed according to guidelines from regulatory agencies and involves assessing several key parameters. globalresearchonline.netcuni.cz

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix constituents. globalresearchonline.net This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interferences are observed at the retention time of hydromorphone and its internal standard. globalresearchonline.net

Linearity and Range: The calibration curve, which plots the instrument response versus the analyte concentration, must be linear over a defined range. tennessee.edu A typical calibration curve for hydromorphone in preclinical studies might range from a lower limit of quantification (LLOQ) of 0.1-1 ng/mL to an upper limit of 500 ng/mL. frontiersin.orgnih.govtennessee.edu The curve should have a correlation coefficient (r) of 0.99 or better. frontiersin.orgtennessee.edu

Accuracy and Precision: These parameters measure the closeness of determined values to the nominal concentration and the degree of scatter between measurements, respectively. globalresearchonline.net They are evaluated at multiple quality control (QC) concentrations, including the LLOQ, low, medium, and high concentrations. nih.govnih.gov For preclinical studies, intra- and inter-assay precision (expressed as the coefficient of variation, CV) are generally required to be ≤15%, while accuracy (expressed as % bias) should be within ±15% of the nominal value (±20% at the LLOQ). nih.govnih.govtennessee.edu

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. globalresearchonline.net For hydromorphone, LLOQs in the range of 0.1 to 2.0 ng/mL have been reported in various preclinical animal models, which is sufficient for pharmacokinetic characterization. nih.govfrontiersin.orgnih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. nih.gov Consistent and reproducible recovery is more important than achieving 100% recovery. cuni.cz Studies have shown hydromorphone extraction recoveries to be greater than 76% from rat plasma. nih.govscite.ai

Stability: The stability of hydromorphone in the biological matrix must be established under various storage and handling conditions that mimic those encountered during sample collection, processing, and analysis. nih.gov This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability (e.g., at -80°C), and autosampler stability. frontiersin.org

The table below summarizes validation parameters from a representative LC-MS/MS method for hydromorphone analysis in preclinical plasma samples.

Table 1: Example Validation Summary for Hydromorphone in Preclinical Plasma

| Validation Parameter | Acceptance Criteria | Typical Result | Citation |

| Linearity Range | Correlation coefficient (r) ≥ 0.99 | 1 - 500 ng/mL, r = 0.9992 | tennessee.edu |

| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%, Precision: ≤20% CV | 1 ng/mL | nih.govtennessee.edu |

| Intra-assay Precision (CV%) | ≤15% (except LLOQ) | 1.2% - 9.3% | tennessee.edu |

| Inter-assay Precision (CV%) | ≤15% (except LLOQ) | <10% | nih.govtennessee.edu |

| Intra-assay Accuracy (% Bias) | ±15% (except LLOQ) | 88% - 90% of nominal | nih.gov |

| Inter-assay Accuracy (% Bias) | ±15% (except LLOQ) | Within ±10% of nominal | nih.gov |

| Extraction Recovery | Consistent and reproducible | >90% | nih.govtennessee.edu |

Validated methods have been successfully applied to pharmacokinetic studies in various preclinical species, including Sprague-Dawley rats, Beagle dogs, and Rhesus macaques, providing essential data on the absorption, distribution, metabolism, and excretion of hydromorphone. nih.govfrontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling of Hydromorphone Sulfate

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For opioids like hydromorphone, QSAR models are developed to predict analgesic potency and other effects based on molecular descriptors.

While specific QSAR studies focusing exclusively on hydromorphone sulfate (B86663) are not extensively documented in publicly available literature, broader studies on morphinan-class opioids provide valuable insights. These studies often incorporate hydromorphone and its derivatives. The role of lipophilicity is a key parameter in the QSAR of opioids. researchgate.netd-nb.info For instance, the octanol/water partition coefficient is a crucial factor in determining the dose-response relationships of intrathecal opioids. d-nb.info

In a more general context, QSAR modeling has been applied to predict the acute toxicity of common painkiller drugs, including hydromorphone, in rats. academicoa.com Such models use software like T.E.S.T. (Toxicity Estimation Software Tool) to predict metrics like the median lethal dose (LD50) based on the molecular structure. academicoa.com

Furthermore, in silico QSAR predictions have been used to assess the mutagenic and clastogenic properties of hydromorphone impurities, such as 2,2-bishydromorphone. tandfonline.comnih.gov These predictive studies, when correlated with in vitro tests like the Ames test, provide important safety information. tandfonline.comnih.gov The findings indicated that 2,2-bishydromorphone is non-mutagenic and non-clastogenic, highlighting the utility of QSAR in regulatory contexts. tandfonline.comnih.gov

A summary of representative QSAR findings related to opioids is presented below:

| QSAR Application | Finding | Relevant Compounds |

| Toxicity Prediction | Prediction of acute oral LD50 in rats. | Painkiller drugs including hydromorphone. academicoa.com |

| Genotoxicity Assessment | In silico prediction of mutagenicity and clastogenicity. | Hydromorphone impurity 2,2-bishydromorphone. tandfonline.comnih.gov |

| Pharmacokinetic Modeling | Role of lipophilicity in dose-response relationships. | Various opioids. researchgate.netd-nb.info |

Structure-Based Drug Design and Ligand Docking Simulations

Structure-based drug design and ligand docking are powerful computational techniques that predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For hydromorphone, these studies primarily focus on its interaction with the µ-opioid receptor (MOR), the main target for its analgesic effects.

Molecular docking simulations have been employed to understand the binding of various natural and synthetic opioids, including hydromorphone, to the µ-opioid receptor. nrfhh.com In one such study, hydromorphone exhibited a low binding energy of -8.39, indicating a strong interaction with the receptor. nrfhh.com The analysis revealed hydrogen bonds with residues PHE:278 and LEU:192, as well as pi-alkyl bonds with PRO:194 and PRO:236. nrfhh.com

Docking studies on a series of 14-oxygenated N-methylmorphinan-6-ones, which are structurally related to hydromorphone, have provided further insights into the binding mode at the µ-opioid receptor. nih.govacs.org These studies, utilizing the crystal structure of the active µ-opioid receptor, show that the phenolic hydroxyl group of these morphinans interacts with the H297 residue through a network of water molecules. nih.govacs.org The protonated nitrogen atom forms a crucial charge-enhanced hydrogen bond with the D147 residue. nih.govacs.orgacs.org

A comparative docking study of 23 different opioids, including hydromorphone, aimed to correlate docking scores with experimentally determined binding affinities. nih.gov While the model showed a strong correlation for many opioids, it incorrectly predicted the binding concentration for hydromorphone and other morphine analogs, suggesting that factors beyond simple docking scores contribute to their binding affinity. nih.gov

The key interacting residues for hydromorphone and related morphinans at the µ-opioid receptor are summarized in the table below:

| Ligand | Interacting Residues | Type of Interaction |

| Hydromorphone | PHE:278, LEU:192 | Hydrogen Bond nrfhh.com |

| PRO:194, PRO:236 | Pi-Alkyl Bond nrfhh.com | |

| Oxymorphone (related) | D147 | Charge-enhanced Hydrogen Bond nih.govacs.org |

| H297 | Water-mediated Hydrogen Bond nih.govacs.org | |

| M151, V236, I296, V300 | Hydrophobic Interactions nih.govacs.orgacs.org |

Molecular Dynamics Simulations to Elucidate Receptor Interactions

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the dynamic interactions between a ligand like hydromorphone and its receptor over time. These simulations have been instrumental in understanding the subtle differences in how various opioids bind to and activate the µ-opioid receptor.

MD simulations comparing hydromorphone and morphine binding to the µ-opioid receptor have revealed subtle but significant differences in their binding modes and the hydration properties of the binding pocket. plos.orgnih.gov Hydromorphone tends to maintain a greater number of water-mediated hydrogen bonds with residues H297 and K233, in contrast to morphine which can form a direct hydrogen bond with H297. plos.org These differences in interaction patterns and binding site hydration may account for the slight variations in their binding affinities. plos.org

Furthermore, MD simulations have shown that agonist binding, including that of hydromorphone, can induce conformational changes in the receptor, which are believed to be an early event in receptor activation. plos.org Specifically, the binding of agonists can cause a shift in transmembrane helix 6 (TM6) relative to transmembrane helix 3 (TM3), leading to the disruption of a key hydrogen bond between R165 and T279 that stabilizes the inactive state of the receptor. plos.org

In another study, MD simulations were used to investigate the binding of a series of N-phenethyl analogs of norhydromorphone (B170126). mdpi.com These simulations helped to identify the critical residues that interact with both the core "body" of the hydromorphone molecule and the "tail" of the N-phenethyl moiety, providing a rationale for the observed differences in their pharmacological properties. mdpi.com

| Simulation Finding | Significance |

| Different H-bond patterns for hydromorphone and morphine with H297. | May explain differences in binding affinity. plos.org |

| Agonist-induced shift in TM6 relative to TM3. | Represents an early step in receptor activation. plos.org |

| Identification of key interacting residues for norhydromorphone analogs. | Explains structure-activity relationships within the series. mdpi.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For hydromorphone and other µ-opioid receptor agonists, pharmacophore models are crucial for designing new compounds with improved properties and for virtual screening of large chemical databases to find novel ligands.

While specific pharmacophore models for hydromorphone sulfate are not detailed, models for µ-opioid receptor agonists in general are well-established. nih.govdrugbank.com These models typically include features such as a protonated amine, a hydrophobic region, and hydrogen bond donors and/or acceptors, all arranged in a specific spatial configuration. researchgate.net

Pharmacophore models have been successfully used in conjunction with virtual screening to identify novel µ-opioid receptor ligands. nih.govcore.ac.uk For example, a receptor-based pharmacophore model derived from the crystal structure of the µ-opioid receptor was used to screen a large library of tetrapeptides, leading to the discovery of new potential ligands. core.ac.uk

In a study focused on a drug/proton-antiporter in human brain endothelial cells, two pharmacophore models were developed and used to screen databases. nih.gov Hydromorphone was identified as a weak substrate by one of these models. nih.gov This demonstrates the application of pharmacophore modeling in understanding the transport of drugs like hydromorphone across biological barriers.

The key features of a typical µ-opioid agonist pharmacophore are outlined below:

| Pharmacophore Feature | Description |

| Positively Ionizable Group | Typically a protonated amine that interacts with D147 in the µ-opioid receptor. acs.org |

| Hydrophobic Region(s) | One or more areas that engage in hydrophobic interactions with receptor residues. researchgate.net |

| Hydrogen Bond Acceptor/Donor | Groups capable of forming hydrogen bonds, such as the phenolic hydroxyl group interacting with H297. acs.org |

Application of Machine Learning and AI in Hydromorphone Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in various aspects of drug research and development, including for opioids like hydromorphone. These advanced computational techniques can analyze large, complex datasets to identify patterns, predict outcomes, and guide research.

One study utilized machine learning algorithms to predict the risk of infection in postoperative ICU patients receiving hydromorphone for analgesia. frontiersin.org The model identified hydromorphone dosage, along with other clinical factors like age and BMI, as significant risk factors for developing postoperative infections. frontiersin.org A logistic regression model was constructed to predict the probability of infection, demonstrating the potential of ML in clinical decision support. frontiersin.org